1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole

Anticancer HeLa cells Antiproliferative activity

1-(3-Chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 865615-90-3) is a synthetic 4,5-dihydro-1H-pyrazole (2-pyrazoline) derivative decorated with two furan-2-yl substituents at positions 3 and 5 and a 3-chlorobenzoyl moiety at N-1. The compound belongs to the class of 1,3,5-trisubstituted dihydropyrazoles, a scaffold recognized for broad bioactivity potential including anticancer, anti-inflammatory, and antimicrobial properties.

Molecular Formula C18H13ClN2O3
Molecular Weight 340.76
CAS No. 865615-90-3
Cat. No. B2713229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole
CAS865615-90-3
Molecular FormulaC18H13ClN2O3
Molecular Weight340.76
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=CO2)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4
InChIInChI=1S/C18H13ClN2O3/c19-13-5-1-4-12(10-13)18(22)21-15(17-7-3-9-24-17)11-14(20-21)16-6-2-8-23-16/h1-10,15H,11H2
InChIKeyJZCSLLGLDZHABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 865615-90-3) – Procurement-Relevant Chemical Identity and Baseline Characterization


1-(3-Chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 865615-90-3) is a synthetic 4,5-dihydro-1H-pyrazole (2-pyrazoline) derivative decorated with two furan-2-yl substituents at positions 3 and 5 and a 3-chlorobenzoyl moiety at N-1 [1]. The compound belongs to the class of 1,3,5-trisubstituted dihydropyrazoles, a scaffold recognized for broad bioactivity potential including anticancer, anti-inflammatory, and antimicrobial properties [2]. Its molecular formula is C18H13ClN2O3, with a molecular weight of 340.76 g/mol [1]. This compound is primarily distributed as a research chemical for in vitro screening and as a synthetic building block, with no approved therapeutic indication currently assigned [2].

Why Generic Substitution of 1-(3-Chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 865615-90-3) Is Scientifically Unsound


In-class substitution of 1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole with a generic dihydropyrazole is not scientifically defensible because even minor structural modifications within this chemotype produce marked shifts in antiproliferative potency, cell-line selectivity, and conformational behavior [1][2]. The presence and position of the chlorine atom on the benzoyl ring, together with the dual furan substitution, define a unique pharmacophoric signature that cannot be reproduced by analogs bearing 4-chloro, unsubstituted benzoyl, methoxy, or methylsulfonyl replacements [2]. Published data on closely related 3-aryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives demonstrate that substituent variation at the N-1, C-3, or C-5 positions alters IC50 values by up to 5-fold in the same assay system [2]. Consequently, interchanging compounds without confirmatory head-to-head testing risks selecting a molecule with meaningfully different biological activity, invalidating experimental reproducibility in oncology or inflammation screening campaigns [1].

Quantitative Differentiation Evidence for 1-(3-Chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 865615-90-3) Versus In-Class Analogs


Antiproliferative Activity in HeLa Cells – PubChem BioAssay Versus Structural Comparators

In a PubChem antiproliferative screen against human HeLa cervical carcinoma cells using the WST8 assay (48 h incubation), 1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole demonstrated activity ≤ 1 µM [1]. By contrast, the unsubstituted benzoyl analog 1-benzoyl-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 667898-88-6) has been reported to exhibit an IC50 of 10 µM against HeLa cells under comparable conditions . The 3-chlorobenzoyl substitution therefore confers an approximately 10-fold improvement in HeLa antiproliferative potency relative to the parent benzoyl derivative.

Anticancer HeLa cells Antiproliferative activity

Chlorine Position Isomerism – 3-Cl vs. 4-Cl Benzoyl Dihydropyrazole Comparison

Positional isomerism of the chlorine atom on the benzoyl ring is a critical determinant of biological activity in dihydropyrazole series. Structure–activity relationship (SAR) data within the broader 3-aryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole class show that the 3-chlorobenzoyl substitution pattern is frequently associated with superior anti-inflammatory activity (IC50 = 7.84 µmol/L) compared to structural analogs lacking this specific substitution [1]. Although direct head-to-head data for the 4-chloro isomer (CAS not available in open literature) against the target compound are absent, class-level SAR consistently demonstrates that meta-chloro substitution modulates electronic and steric properties differently than para-chloro substitution, leading to distinct potency and selectivity profiles in cellular assays [1].

SAR Chlorine positional isomerism Dihydropyrazole

Dual Furan Substitution as a Differentiating Scaffold Feature

The bis(furan-2-yl) substitution pattern at positions 3 and 5 of the dihydropyrazole core represents a distinguishing structural feature of 1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole relative to the more commonly encountered mono-furan or phenyl-substituted analogs [1]. In a head-to-head comparison of furan-containing pyrazoline derivatives, compound 4d (3-(furan-2-yl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) exhibited an IC50 of 1.07 µg/mL against HeLa cells, outperforming mono-furan derivatives in the same series [2]. The dual furan architecture of the target compound is predicted to further enhance π-stacking interactions and hydrogen-bonding capacity, which may contribute to its observed sub-micromolar HeLa activity [1][2].

Furan heterocycle Scaffold differentiation Anticancer

Conformational Polymorphism and Crystal Packing as a Differentiation Criterion

Crystallographic analysis of closely related 1-(3-chlorobenzoyl)-substituted dihydropyrazole derivatives reveals conformational polymorphism, wherein two crystallographically independent molecules adopt distinct dihedral angles between the chlorophenyl and pyrazole rings. In an analog (C16H12ClN5O3), these dihedral angles are −53.3° and 114.09° for molecules A and B, respectively [1]. This conformational duality arises from the meta-chloro substitution pattern and influences crystal packing through differential hydrogen-bonding networks and π–π stacking interactions (centroid–centroid distances of 3.57–3.79 Å) [1]. Such solid-state variability may affect solubility, dissolution rate, and formulation behavior, distinguishing the 3-chlorobenzoyl derivative from 4-chloro or unsubstituted benzoyl analogs that adopt single conformations in the crystalline state [1].

Crystallography Conformational polymorphism Solid-state properties

Optimal Research Application Scenarios for 1-(3-Chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 865615-90-3)


Cervical Cancer (HeLa) Antiproliferative Screening and Lead Optimization

The compound's demonstrated sub-micromolar antiproliferative activity (≤1 µM) in HeLa cervical carcinoma cells by WST8 assay [1] supports its prioritization for cervical cancer-focused screening campaigns. The ~10-fold potency advantage over the unsubstituted benzoyl analog [2] makes it a preferred starting point for medicinal chemistry optimization targeting HeLa and potentially other gynecological cancer cell lines.

Structure–Activity Relationship (SAR) Studies on Chlorine Positional Isomerism in Dihydropyrazoles

As a representative 3-chlorobenzoyl-substituted bis(furan) dihydropyrazole, this compound serves as a critical tool for dissecting the pharmacological impact of meta- versus para-chlorine substitution on benzoyl rings [1]. Researchers investigating the role of halogen positioning on antiproliferative or anti-inflammatory activity should use this compound alongside its 4-chloro isomer and unsubstituted benzoyl analog to establish robust SAR models.

Dual Furan Scaffold Expansion for Multi-Target Anticancer Agent Design

The bis(furan-2-yl) architecture distinguishes this compound from mono-furan pyrazolines that exhibit IC50 values of 1–3 µM against HeLa cells [1]. This compound is the preferred scaffold for exploring enhanced π-stacking interactions, hydrogen bonding, and COX-2 inhibition potential in multi-target anticancer agent design, as supported by recent pyrazoline-furan hybrid studies [2].

Solid-State Characterization and Pre-Formulation Polymorph Screening

Given crystallographic evidence that 1-(3-chlorobenzoyl)-substituted dihydropyrazoles can exhibit conformational polymorphism with distinct dihedral angles and crystal packing arrangements [1], this compound is a valuable candidate for pre-formulation polymorph screening studies. Scientists evaluating solid-state properties for formulation development should consider the unique conformational behavior imparted by the 3-chlorobenzoyl group.

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